molecular formula C19H18N2O2 B3349373 1H-Indole, 3,3'-methylenebis[5-methoxy- CAS No. 215997-98-1

1H-Indole, 3,3'-methylenebis[5-methoxy-

Cat. No.: B3349373
CAS No.: 215997-98-1
M. Wt: 306.4 g/mol
InChI Key: JTPGESPWPBXUEF-UHFFFAOYSA-N
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Description

The compound 1H-Indole, 3,3'-[[4-(phenylmethoxy)phenyl]methylene]bis[5-methoxy-] (CAS: 918476-31-0) is a bis-indole derivative with a molecular formula of C₃₂H₂₈N₂O₃ and a molecular weight of 488.58 g/mol. Its structure comprises two 5-methoxyindole moieties linked via a methylene bridge to a central 4-(benzyloxy)phenyl group. This configuration introduces significant steric bulk and lipophilicity, which may influence its solubility and biological interactions. The methoxy substituents enhance electron-donating properties, while the benzyloxy group contributes to hydrophobic interactions .

Properties

IUPAC Name

5-methoxy-3-[(5-methoxy-1H-indol-3-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-22-14-3-5-18-16(8-14)12(10-20-18)7-13-11-21-19-6-4-15(23-2)9-17(13)19/h3-6,8-11,20-21H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPGESPWPBXUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433183
Record name 1H-Indole, 3,3'-methylenebis[5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215997-98-1
Record name 1H-Indole, 3,3'-methylenebis[5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole, 3,3’-methylenebis[5-methoxy-] typically involves the reaction of indole with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent mixture of ethanol and water under nitrogen protection. The process involves the addition of formaldehyde to the indole solution, followed by stirring at room temperature for 24 hours. The resulting product is then purified through recrystallization using solvents like methanol and ethyl acetate .

Chemical Reactions Analysis

1H-Indole, 3,3’-methylenebis[5-methoxy-] undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole, 3,3’-methylenebis[5-methoxy-] has several applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and complex heterocyclic compounds.

    Biology: The compound is used in the study of cell biology and as a tool for investigating biological pathways.

    Medicine: Indole derivatives, including 1H-Indole, 3,3’-methylenebis[5-methoxy-], are explored for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-methoxy-] involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interact with DNA to exert their biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Indolylalkanes (BIAs)

5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole
  • Structure : Shares the bis-indole core but lacks the benzyloxy group. Instead, a phenyl group is attached to the methylene bridge.
  • Synthesis : Prepared via acid-catalyzed condensation of 5-methoxyindole with benzaldehyde derivatives.
  • Biological Relevance : Exhibits antiproliferative activity against breast tumor cells, attributed to the bis-indole scaffold’s ability to interfere with estrogen signaling pathways .
3,3'-[(3,4-Dimethoxyphenyl)methylene]bis[5-methoxy-1H-indole]
  • Structure : Features additional methoxy groups on the central phenyl ring, increasing polarity compared to the target compound.
  • Properties: Enhanced solubility in polar solvents due to electron-rich substituents. Potential for improved bioavailability in drug delivery systems .

Coumarin-Based Analog: Dicoumarol

  • Structure : 3,3'-Methylenebis(4-hydroxycoumarin) (CAS: 66-76-2). A bis-coumarin derivative with a methylene bridge.
  • Function: Competes with NADH for binding to NQO1 (NAD(P)H quinone dehydrogenase 1), activating proteasomal degradation of unstructured proteins.
  • Contrast : While structurally distinct from bis-indoles, dicoumarol highlights the importance of methylene-bridged aromatic systems in modulating enzyme activity .

Fluorinated Indole Derivatives

  • Example : 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole.
  • Structure : Incorporates a triazole group and fluorine atom, diverging from the bis-indole framework.
  • Application : Demonstrates antioxidant properties, suggesting that methoxy and halogen substituents on indole rings can synergize to enhance redox activity .

Structural and Functional Analysis

Key Structural Differences

Feature Target Compound 5-Methoxy BIA Dicoumarol
Core Structure Bis-indole with benzyloxy group Bis-indole with phenyl group Bis-coumarin
Substituents 5-Methoxy, 4-benzyloxy 5-Methoxy 4-Hydroxy
Molecular Weight 488.58 g/mol ~380 g/mol 336.28 g/mol
Solubility Low (lipophilic) Moderate Low (hydrophobic)

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3'-methylenebis[5-methoxy-1H-indole] derivatives?

The synthesis of bis-indolylmethane derivatives typically involves acid-catalyzed condensation of indole derivatives with carbonyl compounds. For example:

  • Friedel-Crafts alkylation : Reacting 5-methoxyindole with formaldehyde under acidic conditions (e.g., BF₃·Et₂O) in solvents like dichloromethane or ethanol yields bis-indolylmethanes .
  • Optimized conditions : Nitrogen atmosphere, controlled temperature (<30°C), and HPLC monitoring ensure high purity (65–97% yield) .
  • Crystallography : Post-synthesis, single-crystal X-ray diffraction (SHELX programs) is critical for confirming stereochemistry and molecular packing .

Q. How is the structural characterization of 3,3'-methylenebis[5-methoxy-1H-indole] performed?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in indole rings) .
  • Spectroscopy :
    • NMR : Distinct signals for methoxy (-OCH₃) and methylene (-CH₂-) groups (e.g., δ 3.8 ppm for OCH₃ in CDCl₃) .
    • FT-IR : Confirms C-N stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of bis-indolylmethane derivatives?

Discrepancies often arise from variations in assay conditions or cellular models. Mitigation strategies include:

  • Dose-response validation : Test compounds across a wide concentration range (e.g., 1–100 µM) to identify non-linear effects .
  • Pathway-specific assays : For anti-inflammatory or antioxidant claims, use luciferase reporters for Nrf2/ARE pathways or ELISA for cytokine profiling .
  • Comparative studies : Benchmark against known inhibitors (e.g., sulforaphane for Nrf2 activation) to contextualize potency .

Q. How can computational modeling enhance the design of bis-indolylmethane derivatives with improved bioactivity?

  • Molecular docking : Predict binding affinities to target proteins (e.g., Keap1 for Nrf2 pathway modulation) using AutoDock Vina or Schrödinger .
  • QSAR analysis : Correlate substituent effects (e.g., electron-donating groups at indole C-5) with activity trends .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns to prioritize derivatives .

Q. What are the challenges in interpreting spectroscopic data for bis-indolylmethane derivatives?

Common pitfalls include:

  • Signal overlap : Methoxy and methylene protons in crowded regions of NMR spectra. Use deuterated solvents (DMSO-d₆) and 2D techniques (COSY, HSQC) .
  • Dynamic equilibria : In aqueous solutions, pH-dependent tautomerism may alter UV-Vis or fluorescence profiles. Buffer systems (pH 7.4) stabilize measurements .
  • Artifact peaks : LC-MS may show adducts (e.g., [M+Na]⁺). High-purity solvents and ESI-negative mode reduce interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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